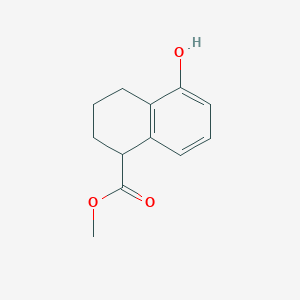

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H14O3 It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and features both a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

Esterification: The carboxylate ester group is introduced by reacting the hydroxylated intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products

Oxidation: Formation of 5-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Reduction: Formation of 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

Substitution: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Scientific Research Applications

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydronaphthalene: A parent compound without the hydroxyl and carboxylate ester groups.

5-Methyltetralin: A derivative with a methyl group at the 5-position instead of a hydroxyl group.

Tetralin: Another name for 1,2,3,4-tetrahydronaphthalene.

Uniqueness

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS No. 848086-71-5) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Structure : The compound features a naphthalene core with a hydroxyl group and a carboxylate ester functional group, which are critical for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

- Cell Cycle Modulation : Research indicates that it may influence cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HT29 colon adenocarcinoma and HepG2 hepatocellular carcinoma) showed that the compound exhibits dose-dependent cytotoxicity. For instance, the IC50 values ranged from 3.25 μg/mL to 4.5 μg/mL across different cell lines .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HT29 | 3.25 |

| HepG2 | 3.84 |

| B16-F10 (melanoma) | 4.5 |

- Mechanism of Action : The compound appears to induce apoptosis primarily through the extrinsic pathway without significantly altering mitochondrial membrane potential (MMP), suggesting a targeted mechanism that could minimize side effects on normal cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Cytokine Modulation : Studies indicate that treatment with the compound can reduce levels of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in modulating immune responses .

Case Studies

Several case studies have been published detailing the effects of this compound:

- Study on Cancer Cell Lines : A study reported that treatment with the compound led to a significant reduction in cell viability in HT29 and HepG2 cells after 72 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells and alterations in cell cycle distribution .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased edema and lower levels of inflammatory markers compared to control groups .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,7,10,13H,2,5-6H2,1H3 |

InChI Key |

LZDYOIDNMIGXLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC2=C1C=CC=C2O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.